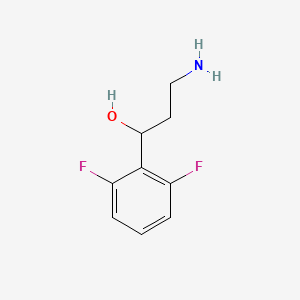3-Amino-1-(2,6-difluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC17652192
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 3-amino-1-(2,6-difluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
| Standard InChI Key | PYANLDSJESQNCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(CCN)O)F |
Introduction
3-Amino-1-(2,6-difluorophenyl)propan-1-ol is a chemical compound characterized by the presence of an amino group (-NH₂), a hydroxyl group (-OH), and a difluorophenyl moiety. Its molecular formula is , and it has been studied for its potential applications in pharmaceutical and chemical research. This compound is part of a broader class of molecules that exhibit bioactive properties, making it a subject of interest in medicinal chemistry.
Synthesis Pathways
The synthesis of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol involves multi-step organic reactions. A typical route includes:
-
Starting Material Preparation: Synthesis begins with the derivatization of a difluorobenzene precursor.
-
Amination Reaction: Introduction of the amino group via reductive amination or nucleophilic substitution.
-
Alcohol Formation: Hydroxylation of the intermediate to yield the final product.
These steps often require controlled conditions such as specific catalysts, solvents (e.g., ethanol or DMSO), and temperature regulation to ensure high yield and purity.
Analytical Characterization
To confirm the identity and purity of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts for protons (¹H) and carbons (¹³C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| Infrared (IR) | Detects functional groups such as -NH₂ and -OH through characteristic peaks. |
Safety and Handling
As with many fluorinated organic compounds, proper safety measures must be observed:
Future Research Directions
The compound's unique structure warrants further exploration in:
-
Pharmaceutical Applications: Screening for activity against specific diseases such as cancer or bacterial infections.
-
Chemical Modifications: Derivatization to improve potency or selectivity.
-
Computational Studies: Molecular docking to predict interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume